3-Hydroxy-1-methylquinuclidin-1-ium bromide

Catalog No.
S3613043
CAS No.
2096336-00-2
M.F
C8H16BrNO
M. Wt
222.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-1-methylquinuclidin-1-ium bromide

CAS Number

2096336-00-2

Product Name

3-Hydroxy-1-methylquinuclidin-1-ium bromide

IUPAC Name

1-methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide

Molecular Formula

C8H16BrNO

Molecular Weight

222.12 g/mol

InChI

InChI=1S/C8H16NO.BrH/c1-9-4-2-7(3-5-9)8(10)6-9;/h7-8,10H,2-6H2,1H3;1H/q+1;/p-1

InChI Key

YFQNSERGYKROQI-UHFFFAOYSA-M

SMILES

C[N+]12CCC(CC1)C(C2)O.[Br-]

Canonical SMILES

C[N+]12CCC(CC1)C(C2)O.[Br-]

3-Hydroxy-1-methylquinuclidin-1-ium bromide is a quinuclidine derivative characterized by its unique structural features, including a hydroxyl group attached to the quinuclidine ring system. This compound has the molecular formula C₈H₁₆BrNO and is recognized for its potential applications in medicinal chemistry. The presence of the hydroxyl group contributes to its solubility and reactivity, making it a subject of interest in various chemical and biological studies .

  • Antimicrobial activity: Certain quaternary ammonium compounds have antimicrobial properties due to their ability to disrupt bacterial cell membranes [].
  • Surface-active agents: Quaternary ammonium salts with long alkyl chains can act as surfactants, reducing surface tension in solutions [].
  • Potential irritant: Quaternary ammonium salts can be irritating to skin and eyes upon contact [].
  • Proper handling: It's advisable to wear gloves and safety glasses when handling unknown compounds.
  • Ionic Liquids

    1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide belongs to a class of compounds called ionic liquids. These are salts with unique properties like high thermal stability, low volatility, and tunable polarity. Research explores their potential as solvents or catalysts in various chemical reactions PubChem: .

  • Antimicrobial Activity

    Some studies investigate the antimicrobial properties of 1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide. These studies examine its potential effectiveness against various bacteria and fungi Smolecule: https://www.smolecule.com/products/s3613043. It's important to note that more research is needed to determine its efficacy and safety for any medicinal applications.

  • Other Potential Applications

    Scientific literature also mentions explorations into other potential applications of 1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide, such as in material science or organic synthesis. However, this research is still in its early stages Clearsynth.

Typical of quinuclidine derivatives. These reactions include:

  • Nucleophilic Substitution: The bromide ion can be substituted by various nucleophiles, leading to the formation of new derivatives.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are often useful in synthesizing more complex molecules.
  • Reduction Reactions: The compound can undergo reduction, particularly at the carbonyl or hydroxyl groups, to yield alcohols or other functional groups .

The synthesis of 3-Hydroxy-1-methylquinuclidin-1-ium bromide can be achieved through various methods:

  • Alkylation of Quinuclidine: Quinuclidine can be alkylated using methyl iodide in the presence of a base to form 1-methylquinuclidine, which can then be hydroxylated.
  • Hydroxylation: The introduction of the hydroxyl group can be accomplished via oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Bromination: Finally, bromination can be performed to introduce the bromide ion into the structure, yielding the final product .

3-Hydroxy-1-methylquinuclidin-1-ium bromide has several potential applications:

  • Pharmaceutical Development: Due to its anticholinergic properties, it may be explored as a candidate for treating conditions like overactive bladder or gastrointestinal disorders.
  • Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry for developing new therapeutic agents.
  • Neuroscience Studies: Its ability to interact with neurotransmitter systems makes it valuable for research into neuropharmacology and cognitive function .

Interaction studies involving 3-Hydroxy-1-methylquinuclidin-1-ium bromide have focused on its effects on various biological systems. Preliminary findings suggest that it may modulate cholinergic activity, impacting muscle contractions and potentially cognitive functions. Further investigations are necessary to clarify its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 3-Hydroxy-1-methylquinuclidin-1-ium bromide, including:

Compound NameStructural FeaturesUnique Aspects
Clidinium BromideQuaternary ammonium compoundUsed primarily as an anticholinergic drug
1-Methylquinuclidinium BromideSimilar quinuclidine structureLacks hydroxyl group; more basic properties
3-Hydroxyquinuclidinium BromideHydroxyl group on different carbonPotentially different biological activity profile
QuinuclidineBase structure without substituentsServes as a precursor for various derivatives

These compounds highlight the unique properties of 3-Hydroxy-1-methylquinuclidin-1-ium bromide due to the presence of the hydroxyl group and its specific interactions within biological systems .

Dates

Modify: 2024-04-14

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